6H-Azepino[1,2-a]benzimidazole
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Overview
Description
6H-Azepino[1,2-a]benzimidazole is a heterocyclic compound with the molecular formula C12H10N2. It is characterized by a fused ring system consisting of an azepine ring and a benzimidazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Azepino[1,2-a]benzimidazole typically involves the cyclization of o-nitro-t-anilines. One common method uses molecular iodine as a catalyst for the reductive redox cyclization process. This reaction can tolerate a range of functional groups, including halides, methoxy, ester, trifluoromethyl, cyano, pyridine, and nitro groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6H-Azepino[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted azepino[1,2-a]benzimidazole derivatives.
Scientific Research Applications
6H-Azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and antifungal agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6H-Azepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, benzimidazole derivatives have been found to exhibit anticancer activities by interacting with various cellular targets and pathways . The substitution pattern around the nucleus plays a crucial role in determining the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]azepines: These compounds share a similar fused ring system but differ in the nature of the azole ring.
Benzimidazoles: These compounds have a benzimidazole ring but lack the azepine ring.
Azepino[1,2-a]indoles: These compounds have an indole ring fused with an azepine ring.
Uniqueness
6H-Azepino[1,2-a]benzimidazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
246-18-4 |
---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-7,9H,8H2 |
InChI Key |
OSCLAXDRBOHJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
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